2,4-噻唑烷二酮,5-(间硝基亚苄基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

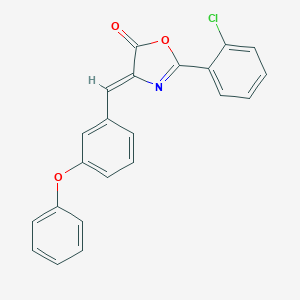

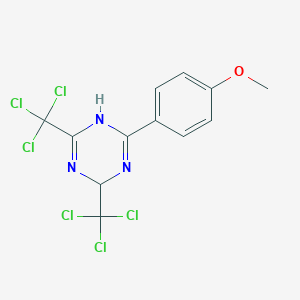

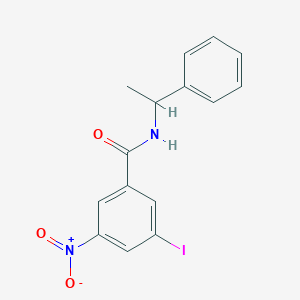

2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- is a chemical compound with the molecular formula C10H6N2O4S and a molecular weight of 250.23g/mol . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

Thiazolidinediones are synthesized using various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives. These solvents act as both solvents and catalysts. A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed, and choline chloride, N-methylurea, was found to be the best for further synthesis .Molecular Structure Analysis

The thiazolidine-2,4-dione is a five-membered, heterocyclic compound. The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .科学研究应用

Summary of the Application

Thiazolidin-2,4-dione (TZD) compounds have been found to exhibit a wide range of biological activities. They show antimicrobial action by inhibiting cytoplasmic Mur ligases, antioxidant action by scavenging reactive oxygen species (ROS), and hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .

Methods of Application or Experimental Procedures

The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety . The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.

Results or Outcomes

The results or outcomes of these studies have shown that TZD analogues can exhibit a wide range of biological activities, including antimicrobial, antioxidant, and hypoglycemic effects .

2. Aldose Reductase Inhibitory Activity

Summary of the Application

A series of 5-(arylidene)thiazolidine-2,4-diones were prepared and examined for their in vitro aldose reductase (AR) inhibitory activities and cytotoxicity .

Methods of Application or Experimental Procedures

The compounds were prepared by the solvent-free reaction of 2,4-thiazolidinedione with aromatic aldehydes in the presence of urea .

Results or Outcomes

5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione was identified as the most potent AR inhibitor in this series, exerting uncompetitive inhibition with a Ki value of 0.445 ± 0.013 µM .

3. Synthesis of 5-Arylidene-2,4-Thiazolidinediones

Summary of the Application

2,4-Thiazolidinedione can be used in the synthesis of 5-arylidene-2,4-thiazolidinediones via an ultrasound-promoted aldol condensation reaction .

Methods of Application or Experimental Procedures

The compounds are prepared by the solvent-free reaction of 2,4-thiazolidinedione with aromatic aldehydes in the presence of urea .

Results or Outcomes

The result of this synthesis is a series of 5-arylidene-2,4-thiazolidinediones .

4. Antidiabetic Agents

Summary of the Application

Thiazolidin-2,4-dione (TZD) compounds, also known as glitazones, are used as antidiabetic agents . They improve insulin resistance through PPAR-γ receptor activation .

Results or Outcomes

The results or outcomes of these studies have shown that TZD analogues can exhibit hypoglycemic activity by improving insulin resistance .

5. Aldose Reductase Inhibitors

Summary of the Application

A series of 5-(arylidene)thiazolidine-2,4-diones were prepared and examined for their in vitro aldose reductase (AR) inhibitory activities and cytotoxicity .

Methods of Application or Experimental Procedures

The compounds were prepared by the solvent-free reaction of 2,4-thiazolidinedione with aromatic aldehydes in the presence of urea .

Results or Outcomes

5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione was identified as the most potent AR inhibitor in this series, exerting uncompetitive inhibition with a Ki value of 0.445 ± 0.013 µM .

6. Synthesis of Drugs with Antihyperglycemic Activity

Summary of the Application

2,4-Thiazolidinedione can be used as a starting material for the synthesis of drugs with antihyperglycemic activity .

Results or Outcomes

The result of this synthesis is a series of drugs with antihyperglycemic activity .

未来方向

Thiazolidinediones, including 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-, have generated special interest due to their existence in pharmacologically dynamic natural products and powerful agrochemicals and pharmaceuticals. They exhibit a wide range of biological activities, making them a highly utilized and versatile moiety .

属性

IUPAC Name |

(5E)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-2-1-3-7(4-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVMANHBOBQRW-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acrylamide](/img/structure/B411935.png)

![2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol](/img/structure/B411939.png)

![Ethyl 2-[2-(4-methoxybenzylidene)hydrazino]-1,3-thiazole-4-carboxylate](/img/structure/B411947.png)

![N-[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B411948.png)